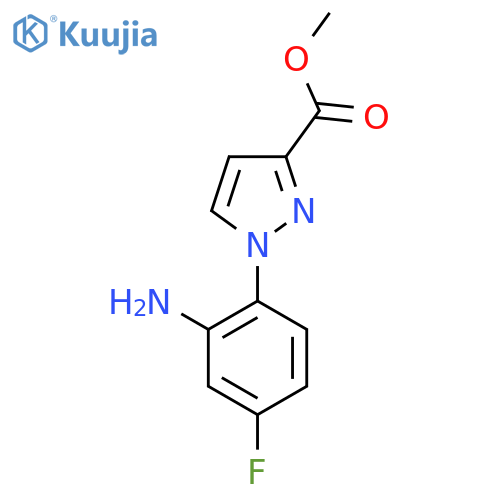

Cas no 2248367-15-7 (methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate)

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248367-15-7

- Methyl 1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylate

- methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate

- EN300-6510615

-

- インチ: 1S/C11H10FN3O2/c1-17-11(16)9-4-5-15(14-9)10-3-2-7(12)6-8(10)13/h2-6H,13H2,1H3

- InChIKey: REAKZTMZEPLPBQ-UHFFFAOYSA-N

- SMILES: FC1C=CC(=C(C=1)N)N1C=CC(C(=O)OC)=N1

計算された属性

- 精确分子量: 235.07570473g/mol

- 同位素质量: 235.07570473g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 290

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.1Ų

- XLogP3: 1.5

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6510615-0.1g |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate |

2248367-15-7 | 95.0% | 0.1g |

$842.0 | 2025-03-14 | |

| Enamine | EN300-6510615-1g |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate |

2248367-15-7 | 1g |

$956.0 | 2023-08-31 | ||

| Enamine | EN300-6510615-10.0g |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate |

2248367-15-7 | 95.0% | 10.0g |

$4114.0 | 2025-03-14 | |

| Enamine | EN300-6510615-0.05g |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate |

2248367-15-7 | 95.0% | 0.05g |

$803.0 | 2025-03-14 | |

| Enamine | EN300-6510615-10g |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate |

2248367-15-7 | 10g |

$4114.0 | 2023-08-31 | ||

| Enamine | EN300-6510615-5.0g |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate |

2248367-15-7 | 95.0% | 5.0g |

$2774.0 | 2025-03-14 | |

| Enamine | EN300-6510615-1.0g |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate |

2248367-15-7 | 95.0% | 1.0g |

$956.0 | 2025-03-14 | |

| Enamine | EN300-6510615-2.5g |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate |

2248367-15-7 | 95.0% | 2.5g |

$1874.0 | 2025-03-14 | |

| Enamine | EN300-6510615-0.5g |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate |

2248367-15-7 | 95.0% | 0.5g |

$919.0 | 2025-03-14 | |

| Enamine | EN300-6510615-0.25g |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate |

2248367-15-7 | 95.0% | 0.25g |

$880.0 | 2025-03-14 |

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate 関連文献

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylateに関する追加情報

Methyl 1-(2-Amino-4-Fluorophenyl)-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview

Methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate, with the CAS number 2248367-15-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The substituents on the pyrazole ring, including a methyl ester group and an amino-fluorophenyl group, contribute to its unique chemical properties and biological functions.

The synthesis of methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various strategies, including nucleophilic aromatic substitution, coupling reactions, and cyclization processes, to construct the pyrazole core and its substituents. These methods not only enhance the scalability of the synthesis but also pave the way for further structural modifications to explore its pharmacological potential.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. Pyrazole derivatives are known for their ability to modulate various biological targets, such as kinases, receptors, and enzymes. Recent studies have demonstrated that methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate exhibits potent inhibitory activity against certain protein kinases, making it a valuable candidate for anticancer drug development. The presence of the amino-fluorophenyl group enhances the compound's ability to interact with these targets, while the methyl ester group improves its pharmacokinetic properties.

In addition to its therapeutic potential, this compound has also been investigated for its role in agricultural chemistry. Pyrazole derivatives are known to possess pesticidal and fungicidal activities, and this compound is no exception. Researchers have reported that methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate demonstrates effective control against various plant pathogens, including fungi and insects. Its unique chemical structure allows it to disrupt key metabolic pathways in these organisms, making it a potential candidate for developing eco-friendly pesticides.

The latest research on this compound has also focused on its environmental impact and biodegradability. As concerns about chemical pollution continue to grow, understanding the fate of methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate in natural ecosystems is crucial. Studies have shown that under certain conditions, this compound undergoes rapid degradation through microbial action, reducing its persistence in the environment. These findings highlight its potential as an environmentally friendly alternative to traditional chemicals.

In conclusion, methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No: 2248367-15-7) is a versatile compound with diverse applications in medicine and agriculture. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its biological activities and environmental behavior emerge, this compound is poised to play an increasingly important role in advancing both therapeutic and agricultural technologies.

2248367-15-7 (methyl 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylate) Related Products

- 153408-28-7((R)-Azelastine Hydrochloride)

- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)

- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)

- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)

- 2126160-54-9(4,4,7-trimethylazepan-2-one)

- 1179234-00-4((4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl(propyl)amine)